N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O4S/c25-29(26,15-4-6-17-18(11-15)28-9-8-27-17)23-14-3-1-2-13(10-14)16-5-7-19-21-20-12-24(19)22-16/h1-7,10-12,23H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUMTYDQERJIRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC(=C3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, which is synthesized through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The phenyl group is then introduced via electrophilic aromatic substitution reactions.
The dihydrobenzo-dioxine sulfonamide moiety is synthesized separately through sulfonation reactions involving benzo-dioxine derivatives and sulfonyl chlorides. The final step involves coupling the triazolopyridazine core with the dihydrobenzo-dioxine sulfonamide moiety under specific conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Purification techniques such as recrystallization and chromatography are employed to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. It can also modulate cellular pathways by interacting with receptors or signaling proteins, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several synthesized derivatives, as highlighted in the evidence:
Functional Group Impact
- Sulfonamide vs. This may explain the moderate antimicrobial activity observed in benzamide derivatives compared to the untested sulfonamide analogue .
- Substitution on Triazolo Ring : The 3-methyl substitution in introduces steric hindrance, which could alter binding affinity compared to the unsubstituted triazolo ring in the target compound. Similarly, 6-methyl-substituted triazolo derivatives (e.g., ) show distinct electronic effects due to methyl group positioning.
Physicochemical Properties
- Polarity : The sulfonamide group enhances polarity compared to benzamide or methoxy-pyridine analogues, suggesting improved solubility in aqueous environments .
Research Implications
The absence of biological data for the target compound underscores the need for empirical studies to evaluate its pharmacokinetic and pharmacodynamic profiles. Comparative studies with its methyl-substituted analogues (e.g., ) could clarify the role of steric and electronic modifications in activity. Additionally, replacing the dihydrobenzodioxine moiety with other aromatic systems (e.g., benzo[d]thiazole in ) may offer insights into scaffold versatility.
Biological Activity
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, antiviral, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure
The compound features a complex structure that includes a triazole ring fused with pyridazine and a sulfonamide moiety. Its molecular formula is , and it has a molecular weight of 369.4 g/mol.
1. Anticancer Activity
The compound has shown promising anticancer properties across various cancer cell lines. Research indicates that it can induce apoptosis and inhibit cell proliferation in breast cancer (MCF-7), lung cancer (A549), and leukemia cells.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 2.74 | Induces apoptosis |
| A549 | 0.83 | Inhibits cell growth |
| HeLa | 2.85 | Cell cycle arrest |
Studies have highlighted its ability to inhibit the c-Met kinase pathway, which is crucial for tumor growth and metastasis .
2. Antibacterial Activity
The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. It has been shown to disrupt bacterial cell processes, making it a potential candidate for treating bacterial infections.
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibited growth |
| Escherichia coli | Moderate activity |
Research indicates that the triazole component may interfere with essential cellular functions in bacteria .
3. Antiviral Potential
Preliminary studies suggest that derivatives of this compound may possess antiviral properties by interfering with viral replication mechanisms. Further research is needed to fully elucidate its efficacy against specific viral pathogens .
4. Anti-inflammatory Effects
In vitro studies have demonstrated that the compound can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This makes it a candidate for managing inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the structure-activity relationship (SAR) of triazole derivatives similar to this compound:
- A study found that modifications in the triazole ring significantly enhanced anticancer potency against various cell lines .
- Another research highlighted the dual action of sulfonamide compounds in both antibacterial and anticancer contexts, suggesting a multifaceted mechanism of action .
The exact mechanism through which this compound exerts its effects involves:
- Inhibition of c-Met kinase : This protein plays a vital role in cell growth and survival.
- Induction of apoptosis : The compound triggers programmed cell death in cancer cells.
- Disruption of bacterial cell integrity : By interfering with vital cellular processes in bacteria.
Q & A
Basic Questions
Q. What are the key steps in synthesizing N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide?
- Methodological Answer : Synthesis typically involves:
- Triazolo-pyridazine core formation : Cyclocondensation of hydrazine derivatives with substituted pyridazines under reflux in polar aprotic solvents (e.g., DMF) .
- Sulfonamide coupling : Reaction of the core with 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride in the presence of a base (e.g., NaH) at 0–25°C .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
- Critical Parameters : Temperature control during sulfonamide coupling is vital to avoid side reactions (e.g., over-sulfonation) .
Q. How is the compound characterized for structural confirmation?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, particularly distinguishing triazole protons (δ 8.5–9.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95% purity threshold for biological testing) .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize:
- Kinase inhibition assays : Test against kinases (e.g., CDK, EGFR) using fluorescence-based ADP-Glo™ assays, given structural similarities to triazolo-pyridazine kinase inhibitors .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) at concentrations 1–100 µM .
- Solubility screening : Determine in PBS (pH 7.4) and DMSO to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Substituent variation : Modify the dihydrobenzo[d]ioxine sulfonamide group (e.g., introduce halogens or methoxy groups) to assess impact on target binding .
- Bioisosteric replacement : Replace the triazolo-pyridazine core with triazolo-pyrimidine to compare potency .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to targets like BRD4 bromodomains .
- Example Table :
| Substituent Position | Modification | IC50 (nM) vs CDK2 | Reference |
|---|---|---|---|
| R1 (dioxine) | -OCH3 | 12.4 | |
| R1 (dioxine) | -Cl | 8.9 |
Q. What mechanistic studies are needed to resolve contradictory data on its anticancer activity?
- Methodological Answer :
- Dose-response validation : Repeat assays across multiple cell lines (e.g., NCI-60 panel) to identify lineage-specific effects .
- Off-target profiling : Use proteome-wide affinity chromatography to rule out non-specific binding .
- Apoptosis vs differentiation assays : Perform flow cytometry (Annexin V/PI staining) and tumorsphere formation assays to distinguish mechanisms .
Q. How can pharmacokinetic properties (e.g., metabolic stability) be optimized?
- Methodological Answer :
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Structural tweaks : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to reduce CYP450-mediated oxidation .
- Prodrug strategies : Mask the sulfonamide group with ester prodrugs to enhance oral bioavailability .
Q. What advanced techniques validate target engagement in cellular models?
- Methodological Answer :
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts post-treatment .
- CRISPR knockdown : Compare compound efficacy in wild-type vs target-knockout cells .
- SPR/BLI : Quantify binding kinetics (KD, Kon/Koff) using surface plasmon resonance or bio-layer interferometry .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC50 values across studies?
- Methodological Answer :
- Standardize assay conditions : Use identical buffer pH, ATP concentrations, and incubation times .
- Control for purity : Re-test compounds with independent HPLC validation .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregated data from peer-reviewed studies .
Safety and Handling
Q. What precautions are required for handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .
- Ventilation : Use fume hoods during weighing/synthesis to avoid inhalation .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
